Cas no 70596-06-4 (Methyl 5-methylthiophene-2-glyoxylate)

Methyl 5-methylthiophene-2-glyoxylate is a specialized organic compound featuring a thiophene ring substituted with a methyl group at the 5-position and a glyoxylate ester moiety at the 2-position. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the preparation of heterocyclic compounds and functionalized thiophene derivatives. Its reactivity allows for further transformations, such as condensation or nucleophilic substitution, enabling applications in pharmaceuticals, agrochemicals, and materials science. The ester group enhances solubility in organic solvents, facilitating handling in laboratory settings. The compound’s well-defined structure and purity ensure consistent performance in synthetic routes.
Methyl 5-methylthiophene-2-glyoxylate structure
70596-06-4 structure
Product name:Methyl 5-methylthiophene-2-glyoxylate
CAS No:70596-06-4
MF:C8H8O3S
MW:184.212321281433
MDL:MFCD11617587
CID:5233700
PubChem ID:55268432

Methyl 5-methylthiophene-2-glyoxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-methylthiophene-2-glyoxylate
    • methyl 2-(5-methylthiophen-2-yl)-2-oxoacetate
    • methyl2-(5-methylthiophen-2-yl)-2-oxoacetate
    • VQFYLGNJCIDUMJ-UHFFFAOYSA-N
    • 70596-06-4
    • (5-methyl-thiophen-2-yl)-oxo-acetic acid methyl ester
    • AKOS006315249
    • SCHEMBL2511414
    • F75304
    • MDL: MFCD11617587
    • Inchi: 1S/C8H8O3S/c1-5-3-4-6(12-5)7(9)8(10)11-2/h3-4H,1-2H3
    • InChI Key: VQFYLGNJCIDUMJ-UHFFFAOYSA-N
    • SMILES: C1(C(=O)C(OC)=O)SC(C)=CC=1

Computed Properties

  • Exact Mass: 184.01941529g/mol
  • Monoisotopic Mass: 184.01941529g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.6Ų
  • XLogP3: 2.1

Methyl 5-methylthiophene-2-glyoxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD512670-250mg
Methyl 2-(5-methylthiophen-2-yl)-2-oxoacetate
70596-06-4 97%
250mg
¥674.0 2024-04-18
abcr
AB433696-5 g
Methyl 5-methylthiophene-2-glyoxylate
70596-06-4
5g
€1,373.40 2023-04-23
Ambeed
A410113-250mg
Methyl 2-(5-methylthiophen-2-yl)-2-oxoacetate
70596-06-4 97%
250mg
$108.0 2024-04-17
abcr
AB433696-1 g
Methyl 5-methylthiophene-2-glyoxylate
70596-06-4
1g
€594.40 2023-04-23
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD512670-100mg
Methyl 2-(5-methylthiophen-2-yl)-2-oxoacetate
70596-06-4 97%
100mg
¥397.0 2024-04-18
1PlusChem
1P01FDQ4-250mg
Methyl 5-methylthiophene-2-glyoxylate
70596-06-4 97%
250mg
$108.00 2024-04-21
abcr
AB433696-500mg
Methyl 5-methylthiophene-2-glyoxylate; .
70596-06-4
500mg
€266.70 2025-03-19
abcr
AB433696-10g
Methyl 5-methylthiophene-2-glyoxylate; .
70596-06-4
10g
€1867.10 2025-03-19
AstaTech
F75304-0.1/G
METHYL 2-(5-METHYLTHIOPHEN-2-YL)-2-OXOACETATE
70596-06-4 95%
0.1g
$136 2023-09-18
AstaTech
F75304-0.25/G
METHYL 2-(5-METHYLTHIOPHEN-2-YL)-2-OXOACETATE
70596-06-4 95%
0.25g
$273 2023-09-18

Additional information on Methyl 5-methylthiophene-2-glyoxylate

Methyl 5-Methylthiophene-2-Glyoxylate: A Comprehensive Overview

Methyl 5-methylthiophene-2-glyoxylate, also known by its CAS number 70596-06-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of thiophene, a heterocyclic aromatic compound with a five-membered ring containing one sulfur atom. The presence of the methyl group at the 5-position and the glyoxylate group at the 2-position introduces unique electronic and structural properties, making it a valuable intermediate in various chemical syntheses.

Recent studies have highlighted the potential of methyl 5-methylthiophene-2-glyoxylate in the development of advanced materials, particularly in the realm of organic electronics. Researchers have explored its use as a precursor for synthesizing thiophene-based polymers, which exhibit excellent electrical conductivity and stability. These polymers are being investigated for applications in flexible electronics, sensors, and energy storage devices such as batteries and supercapacitors.

The synthesis of methyl 5-methylthiophene-2-glyoxylate typically involves multi-step reactions, often starting from simple thiophene derivatives. One common approach is the alkylation of thiophene followed by oxidation to introduce the glyoxylate functionality. This process requires precise control over reaction conditions to ensure high yield and purity of the final product. Recent advancements in catalytic methods have improved the efficiency of these reactions, making large-scale production more feasible.

In terms of physical properties, methyl 5-methylthiophene-2-glyoxylate is a crystalline solid with a melting point around 180°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various solution-based chemical processes. The compound exhibits strong absorption bands in the ultraviolet-visible spectrum, which are attributed to its conjugated π-system. This property is advantageous in applications requiring light absorption or emission characteristics.

One of the most promising areas of research involving methyl 5-methylthiophene-2-glyoxylate is its role in biochemistry and pharmacology. Studies have shown that this compound can act as a bioisostere for certain natural products, potentially leading to novel drug discovery pathways. Additionally, its ability to form stable complexes with metal ions has opened avenues for its use in metalloenzyme mimicry and catalysis.

From an environmental perspective, understanding the degradation pathways of methyl 5-methylthiophene-2-glyoxylate is crucial for assessing its ecological impact. Recent research has focused on biodegradation studies under aerobic and anaerobic conditions, revealing that this compound can be effectively metabolized by certain microbial communities. This knowledge is essential for developing sustainable industrial processes that minimize environmental footprint.

In conclusion, methyl 5-methylthiophene-2-glyoxylate (CAS No. 70596-06-4) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with ongoing advancements in synthesis and application development, position it as a key player in future innovations within organic chemistry and materials science.

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